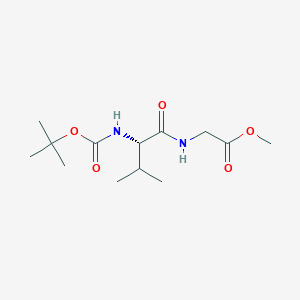

Boc-val-gly-ome

Description

Significance in Academic Peptide Research

The primary significance of Boc-Val-Gly-OMe in academic research lies in its utility as a well-defined and relatively simple system for studying the fundamental aspects of peptide structure and reactivity. The presence of the bulky, non-polar valine residue adjacent to the conformationally flexible glycine (B1666218) residue creates a system where local conformational preferences can be studied in detail. chemrxiv.org Researchers utilize such simple dipeptides to understand the intrinsic conformational tendencies of amino acid residues, which in turn informs the design and synthesis of larger, more complex peptides with specific three-dimensional structures and biological functions.

The Boc protecting group itself is a cornerstone of peptide synthesis strategies, and compounds like this compound are instrumental in developing and refining these synthetic methodologies. youtube.com Studies involving the coupling and deprotection of such dipeptides help in optimizing reaction conditions, exploring new reagents, and understanding potential side reactions that can occur during the synthesis of larger peptides.

Role as a Model Dipeptide for Structural and Mechanistic Investigations

This compound and its analogs serve as crucial models for investigating fundamental peptide conformations, such as β-turns and β-sheets. These secondary structures are critical for the biological activity of many proteins and peptides. The Val-Gly sequence is of particular interest as it is a common component of β-turns, which are sharp reversals in the direction of a polypeptide chain.

Conformational studies on similar Boc-protected dipeptides, such as Boc-Val-Val-OMe and Boc-Ile-Ala-OMe, have provided valuable insights into how these molecules self-assemble into ordered structures like β-sheets. rsc.org While direct crystallographic or extensive spectroscopic data solely on this compound is not as prevalent in literature as for some of its counterparts, the principles derived from these related studies are directly applicable. For instance, Fourier-transform infrared (FT-IR) spectroscopy and X-ray diffraction studies on analogous compounds have demonstrated the formation of intermolecular hydrogen bonds that lead to the formation of parallel β-sheet structures. rsc.org These findings suggest that this compound would likely exhibit similar behavior, making it an excellent theoretical and practical model for studying the initial stages of β-sheet formation.

Furthermore, the simplicity of this compound allows for detailed mechanistic studies of peptide bond hydrolysis and formation. The influence of the side chains of valine and glycine on the reactivity of the peptide bond can be investigated without the complicating factors present in larger peptides.

Interactive Data Tables

To illustrate the typical physicochemical and structural properties of dipeptides like this compound, the following tables provide representative data based on studies of analogous compounds.

| Property | Value |

|---|---|

| Molecular Formula | C13H24N2O5 |

| Molecular Weight | 288.34 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in methanol (B129727), chloroform, and other organic solvents |

| Torsion Angle | Typical Range (in degrees) | Associated Secondary Structure |

|---|---|---|

| Φ (Phi) of Valine | -140 to -60 | β-Sheet / β-Turn |

| Ψ (Psi) of Valine | +100 to +160 | |

| Φ (Phi) of Glycine | -180 to +180 (highly flexible) | Various, including β-Turns |

| Ψ (Psi) of Glycine | -180 to +180 (highly flexible) |

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-[[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O5/c1-8(2)10(11(17)14-7-9(16)19-6)15-12(18)20-13(3,4)5/h8,10H,7H2,1-6H3,(H,14,17)(H,15,18)/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANHLFUWXEKATOI-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NCC(=O)OC)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)NCC(=O)OC)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901186735 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-L-valylglycine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901186735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51803-69-1 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-L-valylglycine methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51803-69-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-L-valylglycine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901186735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Derivatization Methodologies of Boc Val Gly Ome and Its Analogues

Established Solution-Phase Synthesis Routes

Solution-phase peptide synthesis relies on the formation of peptide bonds between activated amino acid derivatives in a homogeneous solution. This approach allows for purification of intermediates, which can be crucial for complex syntheses.

Amino Acid Coupling Strategies

The formation of the peptide bond (-CO-NH-) is the central step in peptide synthesis. This is achieved by activating the carboxyl group of one amino acid and reacting it with the amino group of another. Various coupling reagents and strategies have been developed to facilitate this process efficiently and with minimal side reactions, such as racemization.

Carbodiimide-Based Reagents (e.g., DIPC, EDCI)

Carbodiimides are a class of coupling reagents widely used in peptide synthesis. They function by activating the carboxylic acid group of an amino acid, forming an O-acylisourea intermediate, which then reacts with the amine to form the peptide bond. Common examples include N,N'-diisopropylcarbodiimide (DIPC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDCI).

DIPC (N,N'-Diisopropylcarbodiimide): DIPC is a commonly used carbodiimide (B86325) for peptide coupling. It is particularly effective in solution-phase synthesis, where its urea (B33335) byproduct, N,N'-diisopropylurea, is generally soluble and can be removed by washing or filtration. DIPC has been employed in the synthesis of dipeptides, such as in the preparation of Boc-Gly-Tyr-OMe by coupling Boc-Gly-OH with H-Tyr-OMe asianpubs.org.

EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride): EDCI is another widely used carbodiimide, especially favored for its water-soluble byproduct, which simplifies purification, particularly in aqueous or biphasic systems. EDCI, often in conjunction with additives like HOBt or HOAt, is effective in promoting peptide bond formation and minimizing racemization mdpi.com.

While carbodiimides are effective, they can sometimes lead to side reactions like N-acylurea formation or racemization, especially with sterically hindered amino acids. The addition of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxy-succinimide (HOSu) can mitigate these issues by forming more stable active ester intermediates mdpi.comcreative-peptides.comnih.gov.

Active Ester and Uronium/Phosphonium (B103445) Salt Reagents (e.g., HOBt, HBTU)

Active ester and uronium/phosphonium salt reagents offer alternative and often more efficient methods for peptide bond formation.

Active Esters: These involve pre-activating the carboxylic acid group of an amino acid to form a reactive ester (e.g., p-nitrophenyl ester, N-hydroxysuccinimide ester). These active esters are then coupled with the free amine. While historically significant, this method often requires a separate activation step.

Uronium and Phosphonium Salts: Reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient coupling agents. They directly activate the carboxyl group, forming reactive esters in situ, which then react with the amine. These reagents are known for their speed, high yields, and ability to couple sterically hindered amino acids with minimal racemization creative-peptides.comthieme-connect.comsigmaaldrich.comsigmaaldrich.combachem.comrsc.org. HOBt is often used as an additive with carbodiimides or as a component in uronium salts like HBTU to further suppress racemization and enhance coupling efficiency creative-peptides.combiotage.co.jpluxembourg-bio.comrsc.org. HBTU, in combination with HOBt, is a standard protocol for activating amino acids in both solution and solid-phase peptide synthesis, offering high yields and reduced racemization creative-peptides.comthieme-connect.combiotage.co.jpluxembourg-bio.com.

Solvent System Optimization in Peptide Synthesis

N,N-Dimethylformamide (DMF): DMF is a polar aprotic solvent frequently used in peptide synthesis due to its good solvating properties for amino acids and coupling reagents peptide.combiotage.comcreative-peptides.com. However, DMF can decompose over time, releasing dimethylamine (B145610) impurities that can react with protecting groups.

N-Methyl-2-pyrrolidone (NMP): NMP is another polar aprotic solvent often preferred by peptide chemists for its excellent solvating capacity, which can improve coupling yields, especially for hydrophobic sequences where it helps prevent aggregation peptide.combiotage.com.

Dichloromethane (B109758) (DCM): DCM is a common solvent, particularly in Boc chemistry, due to its ability to dissolve Boc-protected amino acids and its inertness to TFA used in Boc deprotection. However, it may not always provide sufficient solvation for peptide chains, potentially hindering coupling efficiency for more complex sequences peptide.comsigmaaldrich.com.

Mixed Solvents: For challenging sequences or to improve solubility and prevent aggregation, mixtures of solvents like DCM/DMF/NMP or DMSO/DMF are often employed creative-peptides.comsigmaaldrich.com. For instance, a mixture of DCM and DMF has been reported as superior to either solvent alone for certain applications peptide.com.

N-terminal tert-Butoxycarbonyl (Boc) Group Protection Strategies

The tert-butoxycarbonyl (Boc) group is a widely used acid-labile protecting group for the α-amino group of amino acids. Its introduction is typically achieved by reacting the free amino group with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base.

Reaction Conditions: Boc protection can be performed under various conditions, including aqueous systems with bases like sodium hydroxide (B78521) or sodium bicarbonate, or in organic solvents such as acetonitrile, THF, or DMF, often with bases like triethylamine (B128534) (TEA) or 4-dimethylaminopyridine (B28879) (DMAP) wikipedia.orgfishersci.co.uk. For example, reacting an amino acid with Boc₂O in a mixture of dioxane and water with TEA is a common method peptide.com. Anhydrous conditions using Boc₂O/TEA/methanol (B129727) or DMF are preferred for sensitive amino acids to prevent hydrolysis .

The Boc group is stable to nucleophiles and bases, allowing for orthogonal protection strategies. Its removal is typically achieved under mild acidic conditions, such as using trifluoroacetic acid (TFA) in DCM or HCl in methanol wikipedia.orgfishersci.co.uk.

C-terminal Methyl Ester Formation

To prevent self-condensation or unwanted reactions at the C-terminus, amino acids are often protected as their methyl esters. This is typically achieved through esterification of the carboxylic acid group.

Fischer Esterification: This classic method involves reacting the amino acid with methanol in the presence of an acid catalyst, such as sulfuric acid, HCl, or p-toluenesulfonic acid scirp.org. However, the amino group of the amino acid must be protected prior to esterification to prevent side reactions scirp.org.

Thionyl Chloride (SOCl₂) Method: Reacting the amino acid with methanol in the presence of thionyl chloride is another common method for methyl ester formation. Thionyl chloride activates the carboxylic acid, which then reacts with methanol. This method often requires an excess of the toxic thionyl chloride and proceeds at relatively low temperatures (~50 °C) scirp.orggoogle.commdpi.com.

Trimethylchlorosilane (TMSCl) Method: TMSCl in methanol has also been reported as a convenient reagent for the room temperature esterification of amino acids, yielding the methyl ester hydrochlorides in good to excellent yields nih.govresearchgate.net.

These methods allow for the preparation of amino acid methyl ester hydrochlorides, which are then ready for coupling reactions.

Derivatization to Related Boc-Val-Gly Species

Selective Hydrolysis of the Methyl Ester to Boc-Val-Gly-OH

The conversion of the methyl ester of Boc-Val-Gly-OMe to its corresponding free carboxylic acid, Boc-Val-Gly-OH, is a common step in peptide synthesis and derivatization. This transformation requires selective hydrolysis of the ester bond without affecting the N-terminal tert-butoxycarbonyl (Boc) protecting group or the peptide bond itself.

Alkaline hydrolysis using bases such as sodium hydroxide (NaOH), potassium hydroxide (KOH), or lithium hydroxide (LiOH) is a widely employed method for cleaving methyl esters researchgate.net. Mild alkaline conditions, for instance, using LiOH in a mixture of organic solvents like dioxane or tetrahydrofuran (B95107) (THF) with water, are often preferred to ensure compatibility with acid-labile protecting groups like Boc researchgate.netnih.gov. For example, a procedure involving 1 N NaOH in THF/water has been successfully used for the hydrolysis of similar dipeptide methyl esters, followed by acidification and extraction to isolate the free acid acs.org.

Enzymatic hydrolysis offers an alternative, highly selective approach. Enzymes such as thermitase or alcalase have demonstrated the ability to cleave methyl esters from N-protected peptides while preserving the Boc group thieme-connect.de. This method is particularly valuable when other protecting groups sensitive to chemical hydrolysis are present. Calcium(II) iodide in combination with sodium hydroxide has also been optimized for mild, orthogonal ester hydrolysis, showing compatibility with Fmoc protection and potentially applicable to Boc-protected substrates nih.gov.

Formation of Peptidyl Ureas and Ureidopeptides

The introduction of urea linkages into peptide sequences can significantly alter their biological activity and structural properties, leading to the formation of peptidyl ureas and ureidopeptides. Several synthetic strategies have been developed for this purpose.

One effective approach involves the carbodiimide-mediated Lossen rearrangement of N-protected amino or peptide hydroxamic acids. This process generates isocyanates in situ, which are then coupled with amino acid esters to form urea bonds core.ac.ukresearchgate.net. Reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) are commonly utilized in these one-pot procedures, which are reported to provide good yields of urea products core.ac.uk. Diphenylphosphoryl azide (B81097) (DPPA) is another versatile reagent that facilitates the one-pot synthesis of Nα-protected ureidopeptides and peptidyl ureas from Nα-protected amino acids. This method is noted for being fast, clean, high-yielding, and importantly, free from racemization researchgate.net. Bromodimethylsulfonium bromide (BDMS) has also been employed for the synthesis of Nα-protected ureidopeptides through the in-situ generation of carboxylated sulfonium (B1226848) intermediates, with the protocol reported to be free from racemization sharif.edu. Furthermore, carbamoyl (B1232498) azides derived from α-N-protected amino acids can react with amino acid methyl esters in a mild, one-pot process to yield dipeptidyl ureas with high efficiency and without racemization researchgate.netsciencemadness.org.

Stereochemical Control and Racemization Studies in Synthesis

Maintaining the stereochemical integrity of amino acid residues throughout the synthetic process is paramount in peptide chemistry. Racemization, the loss of enantiomeric purity, can occur during activation and coupling steps, leading to the formation of undesired diastereomers.

Numerous studies have focused on developing coupling reagents and methodologies that minimize or entirely prevent racemization. Reagents such as ethyl 2-cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate (o-NosylOXY) have been identified as effective for racemization-free peptide synthesis acs.orgfigshare.com. Similarly, DPPA and BDMS mediated reactions are reported to proceed without significant racemization researchgate.netsharif.edu. The coupling reagent ethyl 2-(tert-butoxycarbonyloxyimino)-2-cyanoacetate (Boc-Oxyma) is recognized for its efficiency in racemization-free esterification, amidation, and peptide synthesis rsc.org. Additionally, tantalum complexes like Ta(OMe)5 and Ta(OEt)5 have emerged as racemization-free coupling reagents for peptide bond formation rsc.org.

The choice of solvent and base is also critical, particularly in methods like the mixed anhydride (B1165640) approach. For instance, the combination of N-methylpiperidine with dichloromethane has been shown to be superior in minimizing urethane (B1682113) formation and associated racemization compared to other amine-solvent combinations cdnsciencepub.com. Analytical techniques, such as the formation of diastereomeric adducts with chiral amines followed by NMR analysis, are employed to quantify the extent of racemization during synthesis sharif.eduniscpr.res.in.

Conformational and Structural Analysis of Boc Val Gly Ome and Derived Peptides

Spectroscopic Characterization Techniques

NMR spectroscopy is indispensable for determining the precise structure of organic molecules, including peptides like Boc-Val-Gly-OMe. It provides detailed information about the connectivity of atoms and the spatial proximity of different parts of the molecule, which are crucial for understanding its conformation.

¹H NMR spectroscopy is used to identify and quantify the different types of protons present in this compound. The characteristic chemical shifts and coupling patterns of these protons allow for the unambiguous assignment of each resonance to specific atoms within the molecule, thereby confirming the sequence and connectivity of the valine and glycine (B1666218) residues, as well as the N-terminal Boc group and the C-terminal methyl ester. Similarly, ¹³C NMR spectroscopy provides information about the carbon backbone and functional groups, complementing the ¹H NMR data for complete structural confirmation.

The ¹H NMR spectrum typically reveals distinct signals for the tert-butyl protons of the Boc group, the α-proton, β-protons, and methyl groups of the valine residue, the α-protons and NH proton of the glycine residue, and the methyl protons of the ester group. The NH protons of both Val and Gly residues are particularly important as their chemical shifts and temperature coefficients can indicate involvement in hydrogen bonding.

Table 1: ¹H NMR Chemical Shifts (ppm) for this compound (Typical Values)

Table 2: ¹³C NMR Chemical Shifts (ppm) for this compound (Typical Values)

| Carbon Type | This compound (or similar) | Notes | Source(s) |

| Boc Carbonyl | 155-156 | nih.gov | |

| Boc (tert-butyl) | 79-80 | nih.gov | |

| Boc (methyls) | 28-29 | nih.gov | |

| Val α-C | 58-60 | sigmaaldrich.comnih.govrsc.org | |

| Val Carbonyl | 170-172 | sigmaaldrich.comrsc.org | |

| Gly α-C | 40-45 | nih.govrsc.orgrsc.org | |

| Gly Carbonyl | 170-172 | nih.govrsc.orgrsc.org | |

| Methyl Ester | 51-52 | wiley-vch.denih.govbeilstein-journals.orgrsc.orgnih.govacs.orgmpg.deaip.orgresearchgate.netrsc.orgnist.govresearchgate.netrsc.org |

Table 3: Key NOE Correlations Indicating Spatial Proximity

| NOE Correlation | Implied Proximity / Conformation | Relevant for | Source(s) |

| NH(i) to α-H(i+1) | Sequential, helical/turn prop. | Backbone connectivity, secondary structure | core.ac.ukacs.orgacs.orgias.ac.innih.govpsu.edunih.gov |

| α-H(Val) to β-H(Val) | Val side chain conformation | Val residue conformation | ias.ac.inunimi.it |

| NH(Gly) to α-H(Val) | Spatial proximity | Dipeptide conformation | unimi.it |

| NH(Val) to α-H(Gly) | Spatial proximity | Dipeptide conformation | unimi.it |

| NH(Gly) to Boc protons | Spatial proximity | Boc-Gly interaction, potential folding | unimi.it |

| α-H(Gly) to Boc protons | Spatial proximity | Boc-Gly interaction, potential folding | unimi.it |

The conformational preferences of peptides can be significantly influenced by the surrounding solvent. NMR spectroscopy, particularly ¹H NMR, is adept at revealing these solvent-dependent changes. By analyzing how chemical shifts and NOE patterns vary with solvent composition (e.g., using mixtures of CDCl₃ and DMSO-d₆), researchers can probe the extent of hydrogen bonding and conformational flexibility. For instance, a shift towards more shielded environments for amide NH protons in polar, hydrogen-bond-accepting solvents like DMSO compared to less polar solvents like CDCl₃ often indicates a disruption of intramolecular hydrogen bonds and increased exposure to the solvent, leading to conformational transitions acs.orgpsu.edunih.gov. Studies have shown that peptides can adopt helical conformations in less polar solvents and unfold or adopt different structures in more polar environments acs.orgpsu.edu.

Vibrational spectroscopy, primarily Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy, provides complementary information on molecular structure by analyzing the vibrational modes of functional groups. For peptides, these techniques are particularly useful for characterizing the conformation of the peptide bond and the presence and nature of hydrogen bonding.

The peptide bond exhibits characteristic vibrational modes, most notably the Amide I and Amide II bands. The Amide I band, primarily associated with the C=O stretching vibration, is highly sensitive to the local backbone conformation and hydrogen bonding patterns leibniz-fli.deacs.org. Its frequency can serve as a fingerprint for different secondary structures. For example, α-helical conformations are typically associated with Amide I bands around 1652 cm⁻¹, while β-sheet structures appear at lower frequencies (around 1620-1640 cm⁻¹) leibniz-fli.deacs.org. Turn structures can also exhibit distinct Amide I frequencies, often around 1680 cm⁻¹ leibniz-fli.de. The Amide A band, corresponding to N-H stretching, is also sensitive to hydrogen bonding; free NH groups absorb at higher frequencies (around 3300-3400 cm⁻¹), while hydrogen-bonded NH groups absorb at lower frequencies (around 3200-3300 cm⁻¹) acs.orgaip.orgleibniz-fli.deacs.org. By analyzing the position, shape, and intensity of these bands, researchers can infer the extent of intramolecular and intermolecular hydrogen bonding and the dominant secondary structural elements present in this compound.

Table 4: IR/FTIR Absorption Bands (cm⁻¹) and Their Assignments

| Band Name | Frequency (cm⁻¹) | Assignment | Notes | Source(s) |

| Amide A | 3300-3400 | N-H stretching (free) | Sensitive to H-bonding strength | acs.orgaip.orgresearchgate.netleibniz-fli.deacs.org |

| 3200-3300 | N-H stretching (H-bonded) | Lower frequency indicates stronger H-bonding | acs.orgaip.orgresearchgate.netleibniz-fli.deacs.org | |

| Amide I | 1600-1700 | C=O stretching | Conformation-dependent, primary indicator | acs.orgresearchgate.netleibniz-fli.deacs.orgmdpi.comresearchgate.net |

| ~1652 | α-helix | leibniz-fli.de | ||

| ~1620-1640 | β-sheet | leibniz-fli.deacs.org | ||

| ~1680 | Turns | leibniz-fli.de | ||

| Amide II | 1510-1580 | N-H bending, C-N stretching | Complex, sensitive to H-bonding | leibniz-fli.deacs.org |

Computational and Theoretical Studies

Molecular Dynamics Simulations for Conformational Sampling

Molecular Dynamics (MD) simulations are indispensable tools for exploring the dynamic nature of peptides and sampling their conformational space over time. Studies involving peptides with Val-Gly sequences, such as Boc-Gly-Val-Gly-Gly-Leu-OMe, have utilized MD simulations to reveal a multitude of low-energy conformations characterized by gamma-turns and Type II β-turns nih.gov. These simulations highlight a degree of "conformational floppiness" due to low energy barriers between different states, suggesting that such sequences can readily adopt various spatial arrangements nih.gov. Similar MD studies on related peptides, like Boc-Val-Ala-Leu-Aib-Val-Ala-Leu-Gly-Gly-Leu-Phe-Val-OMe, have been employed to characterize conformational behavior, particularly in the context of helical and β-hairpin modules nih.gov. These simulations are vital for predicting and understanding the preferred structures adopted by these molecules in different environments.

Density Functional Theory (DFT) Calculations for Structural Optimization and Energetics

Density Functional Theory (DFT) calculations provide a high level of accuracy for optimizing peptide structures and determining their energetic properties. These calculations can elucidate the electronic structure and bonding characteristics that influence conformation. For instance, DFT has been used in conjunction with spectroscopic methods to distinguish between different structural motifs, such as β/γ-turns and 3₁₀/α-helical conformations in dehydro-peptide derivatives cnr.it. DFT calculations are also instrumental in analyzing potential energy surfaces, optimizing dihedral angles (φ, ψ), and assessing the relative stabilities of various conformers in different solvent environments (e.g., gas phase, chloroform, water) researchgate.netnih.gov. These studies help in understanding the intrinsic preferences of peptide segments and how they are modulated by external conditions.

Conformational Energy Calculations (e.g., Ramachandran Plot Analysis)

Conformational energy calculations, most notably Ramachandran plot analysis, are fundamental for visualizing and quantifying the allowed and preferred backbone dihedral angles (φ and ψ) for amino acid residues. These plots provide a map of energetically favorable conformations. For glycine, known for its high conformational flexibility, Ramachandran plots show a broad range of allowed regions, contributing to its propensity to be found in various turn structures researchgate.netprinceton.edupsu.edu. While direct Ramachandran plot data specifically for this compound is not extensively detailed in the provided snippets, the general principles apply. The Val residue, with its bulky side chain, typically exhibits more restricted φ,ψ angles compared to glycine. Studies on related peptides often analyze these plots to correlate specific dihedral angle combinations with observed secondary structures like β-turns or helical segments researchgate.netpsu.eduresearchgate.net.

Natural Bond Orbital (NBO) Analysis for Electronic Interactions

Natural Bond Orbital (NBO) analysis offers insights into electronic interactions, such as hyperconjugation and lone pair delocalization, which significantly influence molecular conformation and stability. NBO analysis can reveal the nature of bonding, including the polarization of bonds and the character of lone pairs on heteroatoms like oxygen and nitrogen rsc.orguni-muenchen.de. For example, NBO analysis has been used to understand the directionality and strength of hydrogen bonds by examining the hybridization of lone pairs on oxygen atoms researchgate.net. In the context of peptides, NBO analysis can help elucidate charge transfer interactions and the electronic basis for specific conformational preferences and the stability of secondary structures. Studies on amino acid derivatives have shown how NBO analysis can quantify atomic charges and orbital energies, providing a deeper understanding of their electronic behavior rsc.org.

Analysis of Peptide Secondary Structural Motifs

The sequence this compound, as a dipeptide, serves as a fundamental unit that can contribute to larger peptide structures. Its inherent properties influence the formation and stability of common secondary structural motifs.

Characterization of β-Turn Formations (e.g., Type I', Type II', Type III')

β-Turns are crucial structural elements that reverse the direction of the peptide backbone, often connecting antiparallel β-strands or forming loops. The Gly residue, due to its small size and lack of a side chain, is frequently found in the turn region (residue i+1 or i+2) of various β-turn types, particularly Type II and Type II' turns, due to its favorable φ,ψ angles researchgate.netpsu.edunih.govnih.gov. While this compound itself is a dipeptide and cannot form a complete β-turn on its own, its sequence is relevant when incorporated into longer peptides. For instance, studies on peptides containing Gly-Xxx or Xxx-Gly segments have characterized their propensity to form specific β-turn types nih.govnih.gov. The Val residue's influence on turn formation depends on its position and surrounding residues. In some cases, branching at the β-position of the side chain, as in Val, can destabilize β-turn conformations, potentially favoring γ-turns instead nih.gov. Research on dehydropeptides containing ΔPhe and Gly has shown the induction of Type III' β-turns, leading to 3₁₀-helical conformations researchgate.netresearchgate.net.

Helical Inducement and Stability (e.g., 3₁₀-helix, 12-helix, α-helix)

Peptides containing Val and Gly residues can contribute to or be part of helical structures, although Gly's flexibility can also disrupt helicity. The α-helix and the 3₁₀-helix are common helical motifs, characterized by specific hydrogen bonding patterns (i → i+4 for α-helix, i → i+3 for 3₁₀-helix) and residue-per-turn counts (3.6 for α-helix, 3.0 for 3₁₀-helix) explorationpub.com. While Gly can be found in helical structures, its high conformational freedom can lead to less stable helices compared to residues like Alanine or Aib (α-aminoisobutyric acid) psu.eduacs.orgnih.govacs.orgucl.ac.ukcore.ac.uk. Studies on Val-containing peptides, particularly those incorporating Aib, have shown a strong propensity for helical structures, including α- and 3₁₀-helices acs.orgnih.gov. The presence of Gly, especially in segments like Gly-Gly, can act as a flexible linker, potentially terminating a helix or allowing transitions between different secondary structures nih.govias.ac.inresearchgate.net. The Schellman motif, a helix-terminating structure involving a C-terminal residue in an α-L conformation, is often observed in peptides of sufficient length and can be influenced by residues like Gly or Asn due to their flexibility psu.eduacs.orgcore.ac.uk.

Applications of Boc Val Gly Ome in Peptide Chemistry Research

Building Block in Oligopeptide and Polypeptide Synthesis

Boc-Val-Gly-OMe is a quintessential building block in solution-phase and solid-phase peptide synthesis (SPPS). The tert-butyloxycarbonyl (Boc) group provides robust protection for the N-terminal amine of the valine residue, which can be readily removed under acidic conditions, typically with trifluoroacetic acid (TFA). nih.govyoutube.comchempep.com The C-terminal methyl ester protects the glycine's carboxylic acid, allowing for controlled, unidirectional peptide bond formation. This dual-protection scheme enables the dipeptide to be incorporated strategically into growing peptide chains.

The primary application of this compound is in the stepwise elongation of peptide sequences. It can be utilized in two principal ways:

C-Terminal Elongation: The methyl ester can be selectively hydrolyzed (saponified) to yield the free acid, Boc-Val-Gly-OH. This product can then be activated using a variety of coupling reagents (e.g., carbodiimides like DCC or EDC, or phosphonium (B103445) salts like BOP) and reacted with the free N-terminus of another amino acid or peptide fragment to extend the chain. bachem.combachem.com

N-Terminal Elongation: The Boc group can be removed with an acid such as TFA, yielding H-Val-Gly-OMe. chempep.com The newly exposed amino group of the valine residue is then available to be coupled with the activated carboxyl group of another N-protected amino acid or peptide, thereby lengthening the chain from the N-terminal side.

This building block approach is fundamental to both solution-phase synthesis and the Boc/Bzl strategy of solid-phase peptide synthesis, where it can be used to introduce the Val-Gly motif into complex bioactive peptides and proteins. peptide.comsunresinlifesciences.com

The Val-Gly sequence is found in various naturally occurring and synthetic cyclic peptides. This compound can serve as a key intermediate in the synthesis of the linear precursors required for cyclization. The general strategy involves synthesizing a linear peptide containing the Val-Gly unit, followed by the removal of both the N-terminal Boc group and a C-terminal protecting group to expose the two ends of the chain. A subsequent intramolecular amide bond formation, known as macrolactamization, is performed under high-dilution conditions using a coupling reagent to yield the desired cyclic peptide. nih.govresearchgate.net This head-to-tail cyclization is a common method for producing conformationally constrained and proteolytically stable peptide analogs for therapeutic and research purposes. biosyn.comnih.gov For instance, theoretical conformational analysis has been performed on biologically active cyclic peptides containing a Val-Gly sequence, such as cyclo(ArgGlyAspPhe-D-Val), highlighting the importance of this motif in bioactive cyclic structures. nih.gov

The versatility of peptide synthesis allows for the incorporation of non-natural amino acids to create hybrid peptides, or peptidomimetics, with enhanced stability or novel functions. nih.govbyu.edu this compound can be readily integrated into such syntheses. For example, the saponified derivative, Boc-Val-Gly-OH, can be coupled with a non-natural amino acid, such as a β-amino acid ester, using standard peptide coupling protocols. nih.gov This approach allows for the creation of α/β-hybrid peptides, which can adopt unique secondary structures and often exhibit increased resistance to enzymatic degradation compared to their natural α-peptide counterparts. The ability to incorporate non-natural amino acids expands the chemical space accessible to researchers, enabling the development of novel biomaterials and therapeutic agents. nih.govnih.govacs.org

Substrate for Development and Validation of New Peptide Coupling Reagents and Methodologies

The development of efficient and racemization-free peptide coupling reagents is a central theme in peptide chemistry. bachem.comacs.org The peptide bond formation between a sterically hindered amino acid like valine and the subsequent amino acid can be challenging. Therefore, dipeptides containing such residues serve as important substrates for testing the efficacy of new coupling reagents and synthetic protocols. While not always the standard, a sequence like Val-Gly presents a moderate challenge that can reveal the robustness of a new methodology.

Furthermore, derivatives of the Val-Gly sequence are used as substrates in biochemical assays. A notable example is the fluorogenic substrate Boc-Val-Gly-Arg-AMC , which is employed to study the activity of proteasomes. medchemexpress.com In this context, the peptide is not used as a building block but as a tool to measure and validate the enzymatic activity of a protease, demonstrating the utility of specific, protected peptide sequences as substrates in the broader field of biochemical methodology. medchemexpress.com

| Reagent Class | Examples | Primary Application/Characteristic |

|---|---|---|

| Carbodiimides | DCC (Dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Widely used, cost-effective activators of carboxylic acids. Often used with additives to suppress racemization. acs.org |

| Phosphonium Salts | BOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), PyBOP | Highly efficient coupling reagents, good solubility, and suitable for challenging couplings. bachem.com |

| Aminium/Uronium Salts | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU | Rapid and effective reagents, particularly popular in solid-phase peptide synthesis. bachem.com |

Model System for Fundamental Studies on Peptide Conformation and Folding Principles

The Val-Gly sequence is of significant interest in studies of protein folding and secondary structure. The conformational properties of this dipeptide unit are dictated by the interplay between the bulky, β-branched side chain of valine, which restricts the available Ramachandran space, and the unique flexibility of glycine (B1666218), which lacks a side chain. nih.gov This combination makes peptides containing the Val-Gly motif excellent models for investigating the principles that govern peptide conformation. ucl.ac.uk Computational modeling and spectroscopic techniques are often employed to study how this sequence influences the adoption of specific secondary structures. researchgate.netosti.gov

The Val-Gly sequence is a frequent component of β-turns, which are critical secondary structures that allow a peptide chain to reverse its direction. uwec.edu The stability and type of the β-turn are highly dependent on the amino acids at the four key positions (i, i+1, i+2, and i+3).

Glycine's Role: Glycine's conformational flexibility (i.e., its ability to adopt a wide range of φ and ψ dihedral angles) makes it statistically preferred at positions that require conformations sterically forbidden to other amino acids, particularly the i+2 position of type II turns and the i+3 position of type I' turns. nih.govnih.gov

Valine's Role: As a β-branched amino acid, valine has a high propensity to adopt a β-sheet conformation. nih.gov Its steric bulk influences the preceding and succeeding residues and can provide stability to a turn when placed in a favorable position, such as the i+1 position. rsc.org

Studies on model peptides containing Val-Gly and related sequences have shown that this motif can nucleate the formation of β-hairpins and other folded structures. rsc.orgmdpi.com The precise conformation is often influenced by surrounding residues and the solvent environment. By systematically studying peptides incorporating the this compound unit or its derivatives, researchers can gain insight into the energetic contributions of individual residues to the stability of defined secondary structures. nih.gov

| Residue | Turn Position | Structural Rationale | Common Turn Type(s) |

|---|---|---|---|

| Valine | i, i+1 | β-branched side chain favors extended conformations and can stabilize the turn structure through steric interactions. nih.govrsc.org | Type I, Type II' |

| Glycine | i+2, i+3 | Lack of a side chain minimizes steric hindrance, allowing for tight turns and conformations inaccessible to other residues. uwec.edunih.gov | Type II, Type I' |

Investigation of Intra- and Inter-residue Interactions (e.g., Aromatic Interactions, Hydrogen Bonds, Solvation Effects)

The conformational landscape of a peptide is dictated by a complex interplay of intra- and inter-residue interactions. In the case of N-tert-butyloxycarbonyl-L-valyl-glycine methyl ester (this compound), its relatively simple structure, composed of two non-aromatic amino acids, provides a model system to investigate fundamental forces such as hydrogen bonds and the influence of the surrounding solvent environment.

Aromatic Interactions: This type of interaction, which involves the stacking of aromatic rings (π-π interactions) or interactions between a cation and an aromatic ring (cation-π interactions), is a significant stabilizing force in many larger peptides and proteins. However, due to the aliphatic nature of both the valine and glycine side chains, aromatic interactions are not a structural feature of this compound itself. Its utility in this context is as a control or baseline compound in studies where the effects of adding aromatic residues to a peptide backbone are being investigated.

Computational and spectroscopic techniques are vital for studying these interactions. Nuclear Magnetic Resonance (NMR) spectroscopy, for example, can detect the presence of intramolecular hydrogen bonds through the temperature dependence of amide proton chemical shifts. nih.gov Molecular mechanics and dynamics simulations can predict energetically favorable conformations and the specific hydrogen bonding patterns that stabilize them.

Table 1: Representative Torsion Angles and Hydrogen Bond Data from a Related Peptide Crystal Structure (Boc-L-Val-ΔPhe-L-Val-OMe)

| Parameter | Molecule A | Molecule B | Molecule C |

| Backbone Torsion Angles (°) | |||

| φ (Val1) | -130 | -139 | -128 |

| ψ (Val1) | 153 | 145 | -37 |

| Intermolecular H-Bonds | \multicolumn{3}{c | }{Observed between independent molecules in the asymmetric unit, generating a tightly interacting unit.} |

Data adapted from a crystallographic study of a structurally similar dehydropeptide, illustrating typical conformational parameters and the prevalence of intermolecular hydrogen bonding in the solid state. nih.gov

Solvation Effects: The solvent environment plays a critical role in determining peptide conformation. In polar solvents like water, the peptide backbone can form hydrogen bonds with solvent molecules, which may compete with and disrupt intramolecular hydrogen bonds, leading to a more extended or flexible conformation. Conversely, in non-polar solvents, intramolecular hydrogen bonds are more favored, promoting folded structures. Theoretical studies on individual amino acids like glycine have shown that solvation has a strong effect on molecular properties such as hardness and dipole moment. mdpi.com For this compound, computational studies using continuum solvation models can predict how its conformational equilibrium shifts in different solvents, providing valuable data on the energetic contributions of solvation to peptide folding.

Enzyme-Peptide Interaction Studies at a Molecular Level

Protected dipeptides like this compound serve as valuable tools for investigating the interactions between peptides and enzymes at a molecular level. Their well-defined structure allows them to be used as substrates, inhibitors, or probes to map the specificity and mechanism of enzymatic active sites.

Probing Enzyme Specificity: this compound can be used as a potential substrate or inhibitor for various proteases. The Boc group at the N-terminus prevents non-specific degradation by aminopeptidases and provides a bulky, hydrophobic moiety that can influence binding, while the methyl ester at the C-terminus protects the carboxyl group. nih.gov By systematically varying the Val and Gly residues and observing the effect on enzyme binding or cleavage, researchers can determine the substrate specificity of an enzyme. For example, studies have utilized libraries of protected amino acid derivatives to screen for inhibitory activity against digestive enzymes like α-amylase and pancreatic lipase. nih.govnih.gov

Molecular Docking and Simulation: Molecular docking is a powerful computational technique used to predict the binding mode and affinity of a ligand (in this case, this compound) to the active site of an enzyme. nih.gov This in silico approach generates various possible binding poses and scores them based on factors like electrostatic interactions, hydrogen bonding, and hydrophobic contacts. researchgate.net The results can elucidate key residues in the enzyme's active site that are critical for substrate recognition and binding. For instance, docking studies have been used to understand how short peptides competitively inhibit enzymes like Angiotensin-I Converting Enzyme (ACE), revealing that interactions are often mediated by hydrogen bonds and coordination with metal ions in the active site. researchgate.net

Following docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the enzyme-peptide complex over time, providing insights into the stability of the predicted interactions and any conformational changes that may occur upon binding. mdpi.com

Table 2: Methodologies for Studying Enzyme-Peptide Interactions at the Molecular Level

| Methodology | Application | Information Gained | Example Target Enzymes |

| Enzyme Kinetics Assays | Use this compound as a potential substrate or inhibitor. | Michaelis-Menten constants (Km, Vmax), Inhibition constants (Ki), mechanism of inhibition (e.g., competitive, non-competitive). | Proteases (e.g., Trypsin, Chymotrypsin), Lipases, Amylases. nih.govnih.gov |

| Molecular Docking | Predict the binding pose of this compound in an enzyme's active site. | Preferred binding orientation, key interacting residues, binding affinity scores, hydrogen bond networks. nih.gov | Angiotensin-I Converting Enzyme (ACE), Tubulin, Keap1. researchgate.netmdpi.com |

| Molecular Dynamics (MD) Simulation | Simulate the dynamic behavior of the enzyme-Boc-Val-Gly-OMe complex. | Stability of binding interactions, conformational changes in the enzyme or peptide upon binding, solvent accessibility. | Any enzyme with a known 3D structure. mdpi.com |

| X-ray Crystallography | Determine the 3D structure of an enzyme co-crystallized with this compound. | High-resolution, direct visualization of the binding mode and all atomic interactions. | Any crystallizable enzyme. |

These molecular-level studies are fundamental to the fields of drug design and enzymology. By understanding how a simple peptide like this compound interacts with an enzyme, researchers can design more potent and specific inhibitors or develop novel enzymatic processes.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Boc-Val-Gly-OMe, and how can purity be validated?

- Methodology : Synthesis typically involves stepwise solid-phase or solution-phase peptide coupling. For solution-phase, Boc-protected valine is activated (e.g., using DCC or HOBt), coupled to glycine methyl ester, and deprotected. Purity validation requires HPLC (C18 column, acetonitrile/water gradient) and NMR (¹H/¹³C) to confirm absence of unreacted intermediates . Characterization must include melting point, optical rotation, and mass spectrometry (ESI-MS) for molecular ion verification .

- Key Considerations : Ensure reaction conditions (temperature, solvent) are optimized to minimize racemization. For reproducibility, document reagent equivalents and purification steps (e.g., column chromatography) in detail .

Q. How can researchers design a literature review strategy to identify applications of this compound in peptide synthesis?

- Methodology : Use structured keyword searches in SciFinder or Reaxys (e.g., "this compound AND peptide coupling"). Prioritize peer-reviewed journals (e.g., Journal of Organic Chemistry) over commercial databases. Cross-reference citations from primary sources to trace methodological evolution . Avoid unreliable platforms (e.g., ) per academic guidelines .

- Key Considerations : Apply the P-E/I-C-O framework to filter studies by population (this compound), intervention (synthetic methods), and outcomes (yield, stereochemical integrity) .

Advanced Research Questions

Q. What mechanistic insights explain side reactions during this compound synthesis, and how can they be mitigated?

- Methodology : Side reactions (e.g., epimerization, hydrolysis) are probed via kinetic studies using ¹H NMR to monitor real-time reaction progress. Compare outcomes under varying conditions (e.g., DMF vs. THF solvents, presence of bases like DIEA). Statistical analysis (ANOVA) identifies significant factors influencing side-product formation .

- Key Considerations : Use chiral HPLC to quantify enantiomeric excess. Advanced spectroscopic techniques (e.g., 2D NMR) resolve structural ambiguities in byproducts .

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

- Methodology : Cross-validate using orthogonal techniques:

- NMR : Assign peaks via COSY and HSQC to confirm backbone connectivity.

- IR : Validate carbonyl stretches (e.g., ester vs. amide C=O).

- X-ray crystallography : Resolve absolute configuration disputes .

Q. What strategies optimize this compound stability under varying storage conditions?

- Methodology : Conduct accelerated stability studies:

- Temperature/humidity : Store samples at 4°C, -20°C, and RT; monitor degradation via HPLC at intervals (0, 7, 30 days).

- Light exposure : Compare amber vs. clear vial storage under UV/Vis light .

Methodological Frameworks

Q. How should researchers design experiments to compare this compound with alternative protected peptides (e.g., Fmoc analogs)?

- Methodology : Apply a comparative P-E/I-C-O approach:

- Population : this compound vs. Fmoc-Val-Gly-OMe.

- Intervention : Deprotection efficiency (TFA for Boc, piperidine for Fmoc).

- Outcome : Coupling yields, racemization rates .

Q. What statistical methods are appropriate for analyzing variability in this compound synthesis yields?

- Methodology : Apply multivariate regression to correlate yield with variables (e.g., solvent polarity, catalyst loading). Use Grubbs’ test to identify outliers in replicate experiments .

- Key Considerations : Report confidence intervals (95%) and effect sizes. For small datasets, non-parametric tests (e.g., Mann-Whitney U) are preferable .

Data Integrity & Reproducibility

Q. How can researchers ensure reproducibility in this compound synthetic protocols?

- Methodology :

- Documentation : Log exact reagent grades (e.g., anhydrous DMF vs. standard), stirring rates, and inert atmosphere conditions.

- Supplementary Data : Provide raw chromatograms, NMR FID files, and crystal structure CIFs in supporting information .

- Key Considerations : Use standardized reporting templates (e.g., Beilstein Journal’s experimental section guidelines) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.